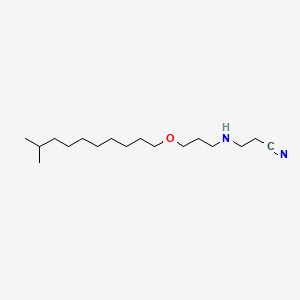
Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- is an organic compound with the molecular formula C13H26N2O. This compound is part of the nitrile family, characterized by the presence of a cyano group (-C≡N). It is used in various industrial and scientific applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- typically involves the reaction of isodecyl alcohol with 3-chloropropionitrile in the presence of a base to form the intermediate 3-(isodecyloxy)propionitrile. This intermediate is then reacted with ammonia or an amine to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product .
化学反応の分析
Types of Reactions
Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitrile group yields primary amines, while oxidation can produce carboxylic acids or other oxidized derivatives .
科学的研究の応用
Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Propanenitrile: A simpler nitrile compound with similar chemical properties but lacking the isodecyloxy and amino groups.
3-Aminopropionitrile: Contains an amino group but lacks the isodecyloxy group, making it less hydrophobic.
Isodecylamine: Contains the isodecyloxy group but lacks the nitrile group, affecting its reactivity and applications.
Uniqueness
Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- is unique due to its combination of nitrile, isodecyloxy, and amino groups, which confer distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications in various fields .
生物活性
Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)-, also known by its CAS number 72162-47-1, is an organic compound categorized as a nitrile. Its molecular formula is C16H32N2O, with a molar mass of approximately 268.44 g/mol. This compound features a nitrile group (-CN) linked to a propanenitrile backbone and an isodecyloxypropylamino substituent. Due to its unique structure, it exhibits significant biological activity, making it a subject of interest in various biochemical studies.
The compound is characterized by the following physico-chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H32N2O |
| Molar Mass | 268.44 g/mol |
| Density | 0.875 - 0.876 g/cm³ at 20°C |
| LogP | 3.8 at 23°C and pH 7-7.4 |
| Vapor Pressure | 0.27 Pa at 20°C |
| Dissociation Constant | pKa ~7.99 - 8.37 at 25°C |
These properties indicate that Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- is soluble in polar solvents and possesses a balance between hydrophilicity and hydrophobicity, which enhances its potential for interaction with biological systems.
Biological Activity
Research indicates that Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- may interact with various biological systems through several mechanisms:
- Biochemical Interactions : The compound has shown potential in modulating enzyme activities and influencing signaling pathways within cells, which could be relevant for therapeutic applications.
- Cellular Uptake : Its amphiphilic nature allows for effective cellular uptake, making it suitable for drug delivery systems.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to quantify this effect.
Case Studies
Several studies have explored the biological implications of Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)-:
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .
- Toxicological Assessment : Toxicity studies conducted under OECD guidelines indicated that the compound has a low toxicity profile when administered at moderate doses (up to 1000 mg/kg), showing no significant adverse effects on vital organs in rodent models .
Comparative Analysis
To understand the uniqueness of Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)-, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Propanenitrile, 3-((3-(tetradecyloxy)propyl)amino)- | C19H38N2O | Longer alkoxy chain; higher molecular weight |
| Propanenitrile, 3-((3-(tridecyloxy)propyl)amino)- | C19H38N2O | Similar structure but shorter alkoxy chain |
| 3-(Isodecyloxy)propiononitrile | C15H30N2O | Shorter carbon chain; different functional groups |
This table illustrates how variations in alkoxy chain length can influence the biological activity and solubility of these compounds.
特性
CAS番号 |
72162-47-1 |
|---|---|
分子式 |
C17H34N2O |
分子量 |
282.5 g/mol |
IUPAC名 |
3-[3-(9-methyldecoxy)propylamino]propanenitrile |
InChI |
InChI=1S/C17H34N2O/c1-17(2)11-7-5-3-4-6-8-15-20-16-10-14-19-13-9-12-18/h17,19H,3-11,13-16H2,1-2H3 |
InChIキー |
JWIXWVDMADJVJP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCOCCCNCCC#N |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















